An In-Depth Technical Guide to D-Arabinose-1-¹³C-1: Properties, Metabolism, and Experimental Applications
An In-Depth Technical Guide to D-Arabinose-1-¹³C-1: Properties, Metabolism, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Arabinose-1-¹³C-1, a stable isotope-labeled sugar crucial for metabolic research. This document details its chemical properties, explores its metabolic fate through key pathways, and offers detailed experimental protocols for its use in metabolic tracing studies using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Core Chemical and Physical Properties
D-Arabinose-1-¹³C-1 is a form of D-arabinose where the carbon atom at the C1 position is replaced with the stable isotope ¹³C. This isotopic labeling allows researchers to trace the metabolic journey of the arabinose molecule within a biological system without the use of radioactive materials.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of D-Arabinose-1-¹³C-1, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | ¹³CC₄H₁₀O₅ | [2][3][4] |
| Molecular Weight | 151.12 g/mol | [2][3][5][6][7] |
| CAS Number | 70849-23-9 | [2][3][4] |
| Melting Point | 163-165 °C (literature) | [2][3][8] |
| Optical Activity | [α]20/D −103°, c = 4 in H₂O | [2][3] |
| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |
| Physical Form | Solid | [2][3][8] |
| Solubility | Soluble in water. | [8][9] |
Metabolic Fate and Signaling Pathways
D-arabinose, upon entering the cell, is primarily metabolized through the pentose phosphate pathway (PPP). The ¹³C label at the C1 position of D-Arabinose-1-¹³C-1 serves as a powerful tracer to elucidate the flux through this critical metabolic route. The PPP is essential for generating nucleotide precursors (ribose-5-phosphate) and reducing equivalents in the form of NADPH.
While specific studies detailing the metabolic fate of D-Arabinose-1-¹³C-1 are limited, the established pathways for D-arabinose and other ¹³C-labeled pentoses provide a strong framework for its expected metabolism. In many organisms, D-arabinose is first converted to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway.[10][11]
Predicted Metabolic Pathway of D-Arabinose-1-¹³C-1
The following diagram illustrates the predicted metabolic pathway of D-Arabinose-1-¹³C-1 as it enters the pentose phosphate pathway.
Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic tracing studies using D-Arabinose-1-¹³C-1. These protocols are adapted from established methods for other ¹³C-labeled pentoses and can be optimized for specific cell types and experimental conditions.[12]
General Experimental Workflow
The diagram below outlines a typical workflow for a stable isotope tracing experiment using D-Arabinose-1-¹³C-1.
Detailed Protocol for In Vivo NMR Spectroscopy
This protocol is adapted from studies on L-arabinose metabolism in yeasts and is suitable for real-time monitoring of D-Arabinose-1-¹³C-1 metabolism.[12]
-
Cell Culture and Preparation:
-
Grow the cells of interest in a defined medium to the desired growth phase (e.g., mid-exponential phase).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0).
-
Resuspend the cells in the same buffer to a high density (e.g., ~40 g dry weight/liter) for NMR analysis.
-
-
In Vivo NMR Spectroscopy:
-
Transfer the cell suspension to a 10 mm NMR tube.
-
Acquire baseline ¹³C NMR spectra before the addition of the labeled substrate.
-
Introduce D-Arabinose-1-¹³C-1 to the cell suspension to a final concentration of approximately 20 mM.
-
Immediately begin acquiring sequential ¹³C NMR spectra to monitor the consumption of D-Arabinose-1-¹³C-1 and the appearance of labeled downstream metabolites.
-
Use an external standard (e.g., [¹³C]methanol in a capillary) for concentration referencing.
-
-
Metabolite Extraction and Quantification:
-
After the in vivo experiment, quench the metabolism by rapidly adding a cold solvent like perchloric acid.
-
Neutralize the extract and centrifuge to remove cell debris.
-
Analyze the supernatant using HPLC to quantify the total concentrations of relevant metabolites.
-
The fractional enrichment of ¹³C in specific carbon positions of metabolites can be determined by comparing the integrated peak areas in the ¹³C NMR spectra with the total metabolite concentrations from HPLC.
-
Detailed Protocol for GC-MS Analysis
This protocol is adapted from methods for analyzing ¹³C-labeled sugars and is designed to identify and quantify the isotopologue distribution in various metabolites.[13][14]
-
Sample Quenching and Extraction:
-
Rapidly quench metabolic activity by immersing the cell culture in a cold solvent mixture (e.g., -20°C methanol/water).
-
Extract metabolites using a suitable solvent system (e.g., a biphasic extraction with chloroform/methanol/water). The polar phase will contain the sugar phosphates and other water-soluble metabolites.
-
-
Derivatization:
-
Dry the polar extract completely under a stream of nitrogen or by lyophilization.
-
To make the non-volatile sugars amenable to GC analysis, perform a two-step derivatization:
-
Methoximation: Dissolve the dried sample in methoxyamine hydrochloride in pyridine to stabilize the open-chain forms of the sugars.
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to replace active hydrogens with trimethylsilyl (TMS) groups.
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable GC column and temperature program to separate the derivatized metabolites.
-
Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.
-
Monitor specific fragment ions to determine the mass isotopomer distribution of key metabolites, which reveals the incorporation of the ¹³C label.
-
Safety and Handling
D-Arabinose-1-¹³C-1 is a non-hazardous substance. However, standard laboratory safety practices should be followed.[15] It is a combustible solid and should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][9][16] When handling the solid, minimize dust generation and accumulation.[16] For personal protection, wear appropriate safety glasses, gloves, and a lab coat.[9]
Conclusion
D-Arabinose-1-¹³C-1 is a valuable tool for researchers investigating pentose metabolism. Its stable isotope label allows for safe and detailed tracing of metabolic pathways, particularly the pentose phosphate pathway. The experimental protocols provided in this guide, adapted from established methodologies, offer a robust starting point for designing and executing metabolic flux analysis studies. The ability to track the fate of the ¹³C label through NMR and GC-MS provides quantitative insights into the intricate network of cellular metabolism, which is fundamental for advancements in biotechnology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-阿拉伯糖-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. D -Arabinose-1-13C 13C 99atom 70849-23-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. D-(1-~13~C)Arabinose | C5H10O5 | CID 12306958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Arabinose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-715-1 [isotope.com]
- 7. D-Arabinose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. D-ARABINOSE-1-13C CAS#: 70849-23-9 [amp.chemicalbook.com]
- 9. uprm.edu [uprm.edu]
- 10. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
